molecular formula C13H10ClNO B124309 (2-Amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone CAS No. 65854-72-0

(2-Amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone

Cat. No. B124309
CAS RN: 65854-72-0
M. Wt: 236.71 g/mol
InChI Key: ZUWXHHBROGLWNH-RALIUCGRSA-N
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Description

The compound “(2-Amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The “2-Amino-5-chlorophenyl” part suggests the presence of an amino (-NH2) and a chloro (-Cl) substituent on one of the phenyl rings. The “2,3,4,5,6-pentadeuteriophenyl” part suggests that the other phenyl ring has five deuterium (D) atoms replacing the normal hydrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a central ketone group (C=O) with two phenyl rings attached, one bearing an amino and a chloro substituent, and the other bearing five deuterium atoms .


Chemical Reactions Analysis

As a benzophenone derivative, this compound might undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The presence of the amino group could also facilitate reactions such as diazotization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the amino group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to (2-Amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone have been synthesized and characterized using various spectroscopic techniques. For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds including (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone, providing insights into their structural properties using UV, IR, NMR, and mass spectrometry methods (Shahana & Yardily, 2020).

Molecular Docking and Activity Studies

  • Molecular docking studies have been conducted to understand the interactions and potential activities of similar compounds. Shahana and Yardily's (2020) research included molecular docking using Hex 8.0, indicating the potential antibacterial activity of the synthesized compounds (Shahana & Yardily, 2020).

Structural Analysis

  • Investigations into the crystal and molecular structures of related compounds have been carried out. Kubicki et al. (2012) analyzed the crystal and molecular structures of 2-aminothiophene derivatives, examining the influence of intramolecular hydrogen bonds on molecular conformation (Kubicki et al., 2012).

Synthesis of Complexes

  • Research by Mini et al. (2013) focused on the synthesis of Fe (III) complex with an azo dye derived from a similar compound, characterizing the complex through various spectroscopic studies and determining its thermal stability (Mini et al., 2013).

Drug Development Research

  • In the field of drug development, similar compounds have been synthesized and evaluated for various biological activities. For example, Butler et al. (1984) synthesized novel compounds for potential central nervous system depressant activity, demonstrating their potential therapeutic uses (Butler, Wise, & Dewald, 1984).

Anti-inflammatory and Kinase Inhibition

  • Ottosen et al. (2003) reported the synthesis and structure-activity relationship of 4-aminobenzophenones, highlighting their significant antiinflammatory activity and potent inhibition of p38 MAP kinase (Ottosen et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and handling procedures .

Future Directions

Future studies could explore the synthesis, characterization, and potential applications of this compound. Given its structural features, it might be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

(2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWXHHBROGLWNH-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618889
Record name (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chlorobenzophenone-d5

CAS RN

65854-72-0
Record name (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone
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